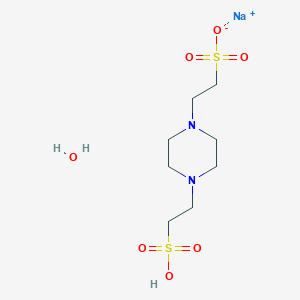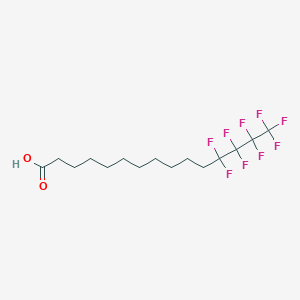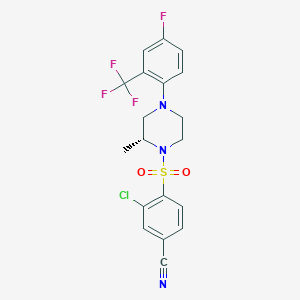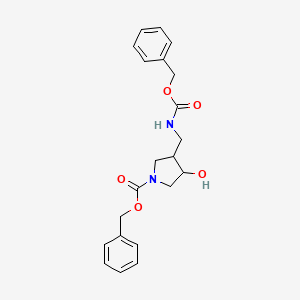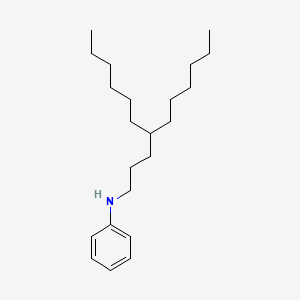
N-(4-hexyldecyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hexyldecyl)aniline: is an organic compound with the molecular formula C22H39N 4-hexadecylaniline and is characterized by a long alkyl chain attached to an aniline group. This compound is used in various applications due to its unique chemical properties, including its role as a surfactant and its use in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-hexyldecyl)aniline can be synthesized through the condensation reaction of aniline with halocetane under basic conditions. This method involves reacting aniline with hexadecahaloalkyl compounds . The reaction typically requires a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-hexyldecyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-hexyldecyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of N-(4-hexyldecyl)aniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. Its long alkyl chain provides hydrophobic interactions, making it effective as a surfactant. The aromatic ring allows for electrophilic substitution reactions, further diversifying its chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
- 4-hexadecylaniline
- 4-n-Hexadecylaniline
- Benzenamine, 4-hexadecyl-
Comparison: N-(4-hexyldecyl)aniline is unique due to its specific structure, which combines a long alkyl chain with an aniline group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Compared to other similar compounds, this compound offers a balance of reactivity and stability, making it suitable for use in both research and industrial settings .
Eigenschaften
Molekularformel |
C22H39N |
|---|---|
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
N-(4-hexyldecyl)aniline |
InChI |
InChI=1S/C22H39N/c1-3-5-7-10-15-21(16-11-8-6-4-2)17-14-20-23-22-18-12-9-13-19-22/h9,12-13,18-19,21,23H,3-8,10-11,14-17,20H2,1-2H3 |
InChI-Schlüssel |
ZZBQMSDIWQOAOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)CCCNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


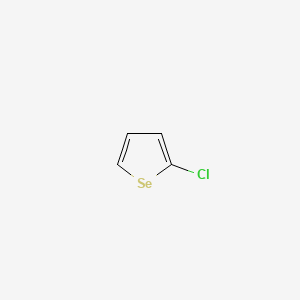
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
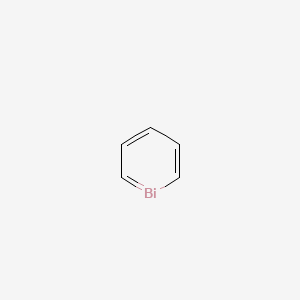
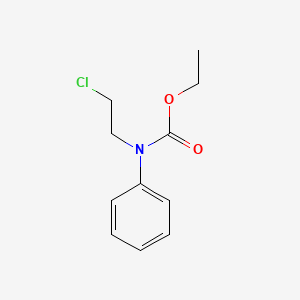

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)


![Benzo[f]quinazoline](/img/structure/B14752245.png)
